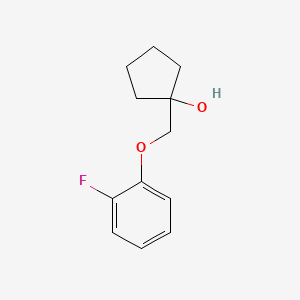
(S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine typically involves the use of enantioselective catalytic methods to ensure the desired stereochemistry. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral ligand to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the functional groups.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
(S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, influencing the compound’s biological activity. The pyrrolidine ring provides a rigid framework that can interact with specific sites on the target molecules, leading to desired effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine: The enantiomer of the compound with opposite stereochemistry.
2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrole: A structurally similar compound with a pyrrole ring instead of pyrrolidine.
Uniqueness
(S)-2-(2-Fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both fluoro and trifluoromethyl groups further enhances its chemical properties, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H11F4N |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(2S)-2-[2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-8-4-1-3-7(11(13,14)15)10(8)9-5-2-6-16-9/h1,3-4,9,16H,2,5-6H2/t9-/m0/s1 |
InChI Key |
KUICIQGEVKEBPK-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=CC=C2F)C(F)(F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


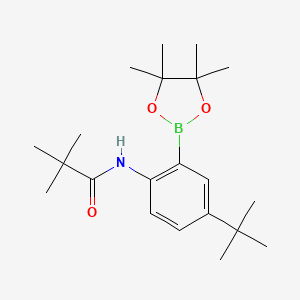
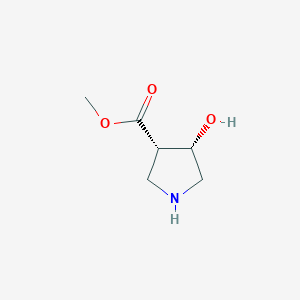
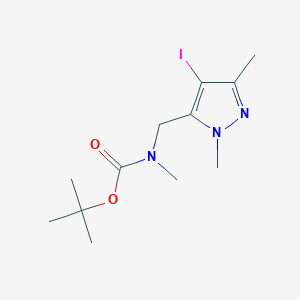
![[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13330026.png)
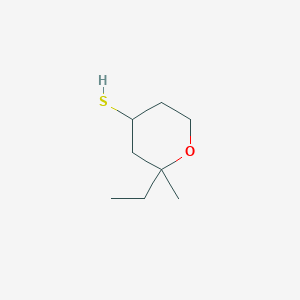
![Bicyclo[1.1.1]pentane-1-methanamine](/img/structure/B13330034.png)
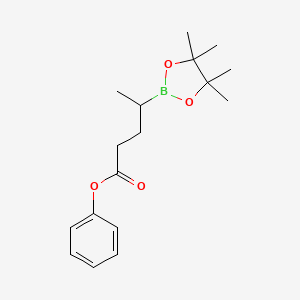
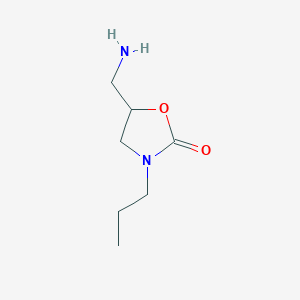

![(S)-2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13330048.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)
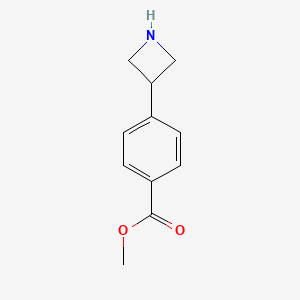
![Phosphonium, [3-(dimethylamino)propyl]triphenyl-](/img/structure/B13330069.png)
